2-[3-(methylamino)propylamino]ethanethiol
Overview
Description
S-2-(3-Methylaminopropylamino)ethanethiol: is a chemical compound with the molecular formula C6H16N2S and a molecular weight of 148.27 g/mol . It is known for its unique structure, which includes a thiol group and an amine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-(3-Methylaminopropylamino)ethanethiol typically involves the reaction of 3-methylaminopropylamine with 2-chloroethanethiol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of S-2-(3-Methylaminopropylamino)ethanethiol may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted thiol compounds.
Scientific Research Applications
Chemistry: S-2-(3-Methylaminopropylamino)ethanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between thiol groups and proteins. It can act as a probe to investigate the role of thiol groups in enzymatic activities and protein folding .
Medicine: Its ability to interact with biological molecules makes it a candidate for designing drugs that target specific proteins or enzymes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity with various functional groups makes it useful in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of S-2-(3-Methylaminopropylamino)ethanethiol involves its interaction with thiol and amine groups in biological molecules. It can form covalent bonds with cysteine residues in proteins, affecting their structure and function . This interaction can modulate enzymatic activities and protein-protein interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Aminoethanethiol: Similar in structure but lacks the methylamino group.
3-Mercaptopropylamine: Similar in structure but lacks the ethyl linkage.
N-Methyl-2-aminoethanethiol: Similar in structure but has a different arrangement of functional groups.
Uniqueness: S-2-(3-Methylaminopropylamino)ethanethiol is unique due to its combination of a thiol group and a methylamino group, which provides it with distinct reactivity and versatility in chemical and biological applications .
Properties
IUPAC Name |
2-[3-(methylamino)propylamino]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUJZDXASMNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151702 | |
Record name | S-2-(3-methylaminopropylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117062-90-5 | |
Record name | S-2-(3-Methylaminopropylamino)ethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117062905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-2-(3-methylaminopropylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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